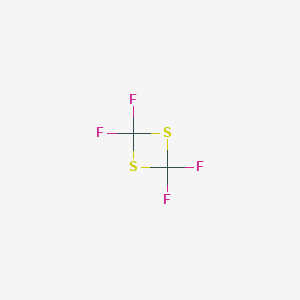

2,2,4,4-Tetrafluoro-1,3-dithietane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339329. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-dithietane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4S2/c3-1(4)7-2(5,6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOCEMBRPHOCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(SC(S1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169147 | |

| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-50-6 | |

| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1717-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoro-1,3-dithietane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetrafluoro-1,3-dithietane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAFLUORO-1,3-DITHIETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RJ7NHS3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2,4,4-Tetrafluoro-1,3-dithietane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,4,4-tetrafluoro-1,3-dithietane, a fluorinated heterocyclic compound of interest in various chemical research and development areas. This document details the synthetic pathway, experimental protocols, and key analytical data for the identification and characterization of this compound.

Introduction

This compound (C₂F₄S₂) is a four-membered heterocyclic compound containing two sulfur atoms and four fluorine atoms. Its unique structure, combining a strained ring system with highly electronegative fluorine atoms, imparts distinct physical and chemical properties. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this and related fluorinated molecules.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from thiophosgene (CSCl₂). The initial step is the photochemical dimerization of thiophosgene to yield the intermediate, 2,2,4,4-tetrachloro-1,3-dithietane. This is followed by a halogen exchange reaction to replace the chlorine atoms with fluorine.

Experimental Protocols

Step 1: Synthesis of 2,2,4,4-Tetrachloro-1,3-dithietane

This procedure is based on the photochemical dimerization of thiophosgene.

-

Materials:

-

Thiophosgene (CSCl₂)

-

Inert solvent (e.g., carbon tetrachloride, caution: toxic)

-

High-pressure mercury lamp or other suitable UV light source

-

Reaction vessel transparent to UV light (e.g., quartz)

-

-

Procedure:

-

In a well-ventilated fume hood, prepare a solution of thiophosgene in an inert solvent within the quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with the reaction.

-

Seal the reaction vessel and place it in a suitable apparatus for photochemical reactions, ensuring even irradiation.

-

Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Upon completion of the reaction, carefully remove the solvent under reduced pressure.

-

The crude 2,2,4,4-tetrachloro-1,3-dithietane can be purified by recrystallization from a suitable solvent (e.g., hexane).

-

Step 2: Synthesis of this compound

This step involves a halogen exchange reaction using a suitable fluorinating agent.

-

Materials:

-

2,2,4,4-Tetrachloro-1,3-dithietane

-

Fluorinating agent (e.g., Antimony trifluoride (SbF₃), Potassium fluoride (KF) with a phase-transfer catalyst)

-

High-boiling inert solvent (e.g., sulfolane, N-methyl-2-pyrrolidone)

-

-

Procedure:

-

In a flame-dried flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,4,4-tetrachloro-1,3-dithietane and the fluorinating agent in an appropriate stoichiometric ratio.

-

Add the inert solvent and heat the mixture to the required reaction temperature. The reaction temperature and time will depend on the chosen fluorinating agent and solvent.

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by distillation or extraction, depending on its physical properties and the solvent used.

-

Further purification can be achieved by fractional distillation or sublimation.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂F₄S₂ | [1] |

| Molecular Weight | 164.14 g/mol | [2] |

| Appearance | Colorless solid/liquid with an unpleasant odor | [3] |

| Melting Point | -6 °C | [4] |

| Boiling Point | 47-49 °C | [1][3] |

| Density | 1.6 g/cm³ | [1][3] |

| Refractive Index | 1.393 | [3] |

| Flash Point | 36 °C (96 °F) | [3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the presence of fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as all four fluorine atoms are chemically equivalent. The chemical shift will be characteristic of fluorine atoms attached to a carbon adjacent to a sulfur atom.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show a single resonance for the two equivalent carbon atoms of the dithietane ring. This resonance will be split into a triplet due to coupling with the two attached fluorine atoms (¹J-CF coupling).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit strong absorption bands corresponding to the C-F stretching vibrations. These bands are typically found in the region of 1200-1000 cm⁻¹. The spectrum may also show weaker absorptions corresponding to the C-S bond vibrations and ring deformations.

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be characteristic of the dithietane ring structure, with potential fragments corresponding to the loss of sulfur, CF₂, or other small neutral molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It has an unpleasant odor.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided synthetic protocols and analytical data serve as a valuable resource for researchers working with this compound. The unique properties of this fluorinated heterocycle make it a molecule of interest for further exploration in various fields of chemistry.

References

An In-Depth Technical Guide to 2,2,4,4-Tetrafluoro-1,3-dithietane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-1,3-dithietane is a fluorinated heterocyclic compound with a unique four-membered ring structure containing two sulfur and two carbon atoms. Its high degree of fluorination imparts distinct physical and chemical properties, making it a subject of interest in various fields, including materials science and as a precursor in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity, with a particular focus on its potential applications in drug development.

Physical and Chemical Properties

This compound is a volatile solid with a characteristic unpleasant odor. The strong carbon-fluorine bonds and the strained four-membered ring structure are key determinants of its physical and chemical behavior.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₄S₂ | [1][2] |

| Molecular Weight | 164.14 g/mol | [1][2] |

| Melting Point | -6 °C | [2] |

| Boiling Point | 47-49 °C | [1][2] |

| Density | 1.6 g/cm³ | [1][2] |

| Refractive Index | 1.393 | [1] |

| Flash Point | 36 °C (96 °F) | [1] |

| Appearance | Colorless solid/liquid | |

| Odor | Unpleasant | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 1717-50-6 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Tetrafluoro-1,3-dithietane, Perfluoro-1,3-dithietane | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Due to the presence of fluorine, both ¹⁹F NMR and the coupling of fluorine with carbon in ¹³C NMR are particularly informative.

¹H NMR: As the molecule contains no hydrogen atoms, no signals are expected in the ¹H NMR spectrum.

¹³C NMR: A single signal is expected for the two equivalent carbon atoms of the dithietane ring. This signal will be split into a triplet by the two attached fluorine atoms (¹JCF) and may show further long-range coupling to the other two fluorine atoms.

¹⁹F NMR: A single signal is expected for the four equivalent fluorine atoms.

Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the C-F stretching vibrations, typically in the region of 1000-1300 cm⁻¹. Vibrations associated with the C-S bonds and the ring structure would also be present.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 164. Fragmentation patterns would likely involve the loss of CF₂ or sulfur-containing fragments.

Experimental Protocols

The primary synthetic route to this compound is through the dimerization of thiophosgene (CSCl₂). While detailed, step-by-step protocols for the specific synthesis of the tetrafluoro derivative are scarce in publicly accessible literature, the general principles of thiophosgene dimerization can be adapted.

Synthesis of this compound via Photochemical Dimerization of Thiophosgene (Proposed Protocol)

This protocol is based on the known photochemical dimerization of thiophosgene to form a related tetrachloro-1,3-dithietane, which can then be fluorinated.[3][4] A direct photochemical dimerization of a fluorinated thiocarbonyl precursor would be a potential route.

Materials:

-

Thiophosgene (CSCl₂)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride, hexane)

-

Analytical quartz lamp (for photochemical irradiation)

-

Inert gas (e.g., Argon or Nitrogen)

-

Fluorinating agent (e.g., SbF₃, AgF)

Procedure:

-

Dimerization of Thiophosgene: A solution of freshly distilled thiophosgene in an anhydrous, inert solvent is placed in a quartz reaction vessel.

-

The solution is purged with an inert gas to remove oxygen.

-

The reaction vessel is irradiated with an analytical quartz lamp for an extended period (e.g., 20 hours), while maintaining a low temperature (e.g., -30 °C) to promote the crystallization of the dimer.[3]

-

The resulting solid, 2,2,4,4-tetrachloro-1,3-dithietane, is isolated by filtration under an inert atmosphere.

-

Fluorination: The tetrachloro-1,3-dithietane is then subjected to a halogen exchange reaction using a suitable fluorinating agent to replace the chlorine atoms with fluorine. This step would require careful optimization of reaction conditions (temperature, solvent, and stoichiometry) to achieve complete fluorination.

Logical Workflow for Synthesis

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the susceptibility of the strained four-membered ring to undergo ring-opening and cycloaddition reactions. The electron-withdrawing fluorine atoms also influence the reactivity of the molecule.

Cycloaddition Reactions

This compound can serve as a precursor to highly reactive thioketones in situ, which can then participate in cycloaddition reactions. For instance, its analog, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, has been shown to react with various dienophiles.[4][5]

General Reaction Scheme with Dienes:

Caption: General [4+2] cycloaddition reaction pathway.

Potential in Drug Development

The introduction of fluorine and fluorinated motifs into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. While direct applications of this compound in drug molecules are not documented, its potential lies in its use as a building block for the synthesis of novel fluorinated heterocyclic compounds. The ability to generate reactive difluorothioketone in situ opens up avenues for constructing complex molecules that could be of interest in medicinal chemistry.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and has an unpleasant odor.[1] Personal protective equipment, including gloves and safety glasses, is essential.

Conclusion

This compound is a unique fluorinated heterocycle with distinct physical and chemical properties. While detailed experimental and spectroscopic data remain somewhat limited in the public domain, this guide provides a comprehensive summary of the available information and outlines potential synthetic and reactive pathways. Its utility as a precursor to novel fluorinated compounds suggests that further research into its synthesis and reactivity could be valuable for the development of new materials and pharmaceuticals.

References

An In-depth Technical Guide to 2,2,4,4-Tetrafluoro-1,3-dithietane: A Dimer of Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-1,3-dithietane is a fluorinated heterocyclic compound that serves as the stable, cyclic dimer of the highly reactive hexafluorothioacetone. This unique relationship makes it a valuable reagent in organic synthesis, providing a practical avenue for the in-situ generation of hexafluorothioacetone for various cycloaddition and nucleophilic addition reactions. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and key reactions of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Synthesis and Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂F₄S₂ |

| Molecular Weight | 164.14 g/mol |

| Melting Point | Not available |

| Boiling Point | 47-49 °C |

| Density | 1.6 g/cm³ |

| Appearance | Unpleasant odor |

| Flash Point | 36 °C (96 °F) |

| Refractive Index | 1.393 |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. The following tables summarize the expected and reported spectral data.

¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -34.0 | Singlet | CF₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~120-130 (triplet) | t | CF₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1200-1000 | Strong | C-F stretch |

| ~800-600 | Medium | C-S stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 82 | High | [CF₂S]⁺ |

Key Reactions and Experimental Protocols

This compound's primary utility lies in its ability to generate hexafluorothioacetone in situ. This is typically achieved by heating the dithietane, often in the presence of a catalyst, to induce retro-[2+2] cycloaddition. The generated hexafluorothioacetone can then participate in a variety of reactions.

Generation and Reactions of Hexafluorothioacetone

[2+2] Cycloaddition with Alkenes

Hexafluorothioacetone, generated from its dimer, readily undergoes [2+2] cycloaddition reactions with a variety of alkenes to form thietane derivatives.

Experimental Protocol: General Procedure for [2+2] Cycloaddition

-

Reaction Setup: A solution of this compound (1.0 eq) and the desired alkene (1.0-1.2 eq) in a suitable high-boiling solvent (e.g., xylenes, toluene) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

-

Reaction: The reaction mixture is heated to a temperature sufficient to induce the retro-cycloaddition of the dithietane (typically >100 °C). The progress of the reaction is monitored by GC-MS or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

[2+2] Cycloaddition Workflow

Reaction with Nucleophiles

Hexafluorothioacetone is a potent electrophile and reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol: General Procedure for Reaction with Nucleophiles

-

Reaction Setup: A solution of the nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) is prepared in a flask under an inert atmosphere.

-

Addition of Dithietane: this compound (0.5 eq, as it generates two equivalents of the monomer) is added to the solution, either neat or as a solution in the same solvent.

-

Reaction: The reaction is typically stirred at room temperature or with gentle heating, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC or NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as column chromatography, crystallization, or distillation, to yield the desired product.

Conclusion

This compound serves as a convenient and stable precursor for the highly reactive intermediate, hexafluorothioacetone. Its utility in organic synthesis, particularly in the formation of fluorinated sulfur-containing heterocycles and other organofluorine compounds, makes it a valuable tool for researchers in medicinal chemistry and materials science. The data and protocols provided in this guide aim to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2,2,4,4-Tetrafluoro-1,3-dithietane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,4,4-Tetrafluoro-1,3-dithietane, with the chemical formula C₂F₄S₂, is a four-membered heterocyclic compound containing a planar ring of alternating carbon and sulfur atoms, with two fluorine atoms attached to each carbon. The presence of both sulfur and highly electronegative fluorine atoms within a strained ring system imparts unique chemical and physical properties to the molecule. This guide aims to provide a detailed understanding of its molecular architecture and bonding characteristics, which are fundamental to exploring its potential applications.

Molecular Structure and Bonding

The molecular structure of this compound has been determined with high precision through gas-phase electron diffraction studies. These investigations have revealed a planar ring structure with D₂h symmetry.[1]

Table 1: Key Geometric Parameters of this compound [1]

| Parameter | Value |

| Bond Lengths | |

| C-S | 1.785 ± 0.002 Å |

| C-F | 1.314 ± 0.002 Å |

| Bond Angles | |

| ∠CSC | 83.2 ± 0.3° |

| ∠SCS | 96.8° (calculated) |

| ∠FCF | 108.5° (calculated) |

| ∠FCS | 113.7 ± 0.2° |

The C-S bond length of 1.785 Å is shorter than a typical C-S single bond (around 1.82 Å), suggesting some degree of double bond character or ring strain influencing the bond length. The C-F bond length of 1.314 Å is within the expected range for a C-F bond in a gem-difluoro group. The acute ∠CSC bond angle of 83.2° is a direct consequence of the four-membered ring structure, indicating significant ring strain.

Spectroscopic Properties

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been instrumental in confirming the D₂h symmetry of the this compound molecule. The mutual exclusion of IR and Raman active modes is a key indicator of a centrosymmetric structure. One of the notable vibrational modes is the ring puckering vibration, which has been observed at 60 cm⁻¹.

-

¹⁹F NMR: Due to the high symmetry of the molecule, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift would be influenced by the electronic environment of the CF₂ group within the dithietane ring.

-

¹³C NMR: Similarly, a single resonance is anticipated in the ¹³C NMR spectrum for the two equivalent carbon atoms. The signal would appear as a triplet due to the coupling with the two attached fluorine atoms (¹JCF).

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on the synthesis of analogous compounds, a plausible synthetic route involves the dimerization of thiocarbonyl fluoride (CSF₂).

Thiocarbonyl fluoride is a reactive species that can be generated in situ. One potential method for its generation is the reaction of difluorocarbene with elemental sulfur.[2][3] The subsequent [2+2] cycloaddition of two molecules of thiocarbonyl fluoride would yield the this compound ring.

Another related synthetic approach involves the photochemical dimerization of thiophosgene (CSCl₂) to form 2,2,4,4-tetrachloro-1,3-dithietane.[4] A subsequent halogen exchange reaction could potentially yield the tetrafluoro- derivative, although this has not been explicitly reported.

Relevance to Drug Development

While there are no direct studies on the biological activity of this compound, its structural features suggest potential areas of interest for drug development professionals.

Bioisosterism

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[5][6] The gem-difluoro group (CF₂) present in this compound is a known bioisostere for a carbonyl group (C=O) or a methylene group (CH₂).[7] This suggests that the dithietane ring could be explored as a novel scaffold or a substituent in drug design, potentially offering a unique combination of steric and electronic properties.

Thiadiazole Derivatives in Medicinal Chemistry

The broader class of thiadiazole-containing compounds has demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[6][8] While this compound is a dithietane and not a thiadiazole, the presence of the C-S-C linkage within a heterocyclic framework is a shared feature. The unique electronic properties conferred by the fluorine atoms could lead to novel biological activities if this scaffold were incorporated into larger molecules.

Conclusion

This compound is a structurally well-characterized molecule with a planar, highly strained ring system. Its D₂h symmetry has been confirmed by spectroscopic methods. While a definitive, detailed synthetic protocol is elusive in the current literature, its formation via the dimerization of thiocarbonyl fluoride is a chemically reasonable pathway. The potential of this compound in drug discovery is currently unexplored but warrants investigation, particularly in the context of leveraging its unique fluorinated dithietane scaffold as a novel bioisosteric element. Further research into its synthesis, reactivity, and biological properties is needed to fully assess its utility for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. sioc.ac.cn [sioc.ac.cn]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

Spectroscopic Characterization of 2,2,4,4-Tetrafluoro-1,3-dithietane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4,4-tetrafluoro-1,3-dithietane (CAS No. 1717-50-6). Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this document combines reported physical properties with predicted spectroscopic values based on the analysis of similar fluorinated and organosulfur compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Overview

This compound is a four-membered heterocyclic compound containing a dithietane ring system fully substituted with fluorine atoms. Its unique structure, incorporating both sulfur and highly electronegative fluorine atoms, makes it a compound of interest in materials science and as a potential building block in medicinal chemistry.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂F₄S₂ | [1] |

| Molecular Weight | 164.15 g/mol | [1] |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 47-49 °C | [1] |

| Density | 1.6 g/cm³ | [1] |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹⁹F and ¹³C NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm) for ¹⁹F, TMS (0 ppm) for ¹³C

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹⁹F | +40 to +60 | Singlet | - |

| ¹³C | +80 to +100 | Triplet | ¹JCF ≈ 280-300 |

Note: The ¹⁹F NMR is expected to show a single resonance as all fluorine atoms are chemically equivalent. The ¹³C NMR will show a triplet for the carbon atoms due to coupling with the two attached fluorine atoms.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1200 - 1000 | Strong | C-F stretch |

| 800 - 700 | Medium-Strong | C-S stretch |

| ~500 | Medium | Ring deformation |

Note: The C-F stretching region is expected to be the most prominent feature in the IR spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [C₂F₄]⁺ |

| 82 | High | [CF₂S]⁺ |

| 64 | Moderate | [S₂]⁺ |

| 50 | Moderate | [CF₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹⁹F and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. A reference compound such as CFCl₃ can be used as an external standard.

-

Typical parameters: pulse angle 30-45°, relaxation delay 2-5 s, number of scans 16-64.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Due to the presence of fluorine, C-F coupling will be observed.

-

Typical parameters: pulse angle 30-45°, relaxation delay 5-10 s, number of scans 1024 or more to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small, solid sample of this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The obtained spectrum should be baseline corrected and the peaks labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

A typical temperature program would start at 50°C and ramp up to 250°C.

-

-

MS Detection:

-

The mass spectrometer is operated in EI mode at 70 eV.

-

Scan a mass range of m/z 40-300.

-

The mass spectrum corresponding to the GC peak of the compound is recorded.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted electron ionization fragmentation pathway for this compound.

References

The Reactivity of 2,2,4,4-tetrafluoro-1,3-dithietane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,2,4,4-tetrafluoro-1,3-dithietane, a versatile reagent in organofluorine chemistry. Due to a prevalence of research on its perfluoroalkylated analog, this guide will focus on the well-documented reactivity of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane , which serves as a stable precursor for the highly reactive hexafluorothioacetone (HFTA). The primary reaction pathway involves the in-situ generation of HFTA, which then readily undergoes cycloaddition reactions with a variety of nucleophilic species, leading to the formation of structurally diverse four-membered thietane rings. This guide will delve into the reaction mechanisms, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.

Core Reaction Principles: Ring-Opening and [2+2] Cycloaddition

The reactivity of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is predominantly characterized by its thermal or fluoride-catalyzed dissociation into two equivalents of hexafluorothioacetone (HFTA). HFTA is a highly electrophilic thioketone that rapidly reacts with electron-rich nucleophiles. The most common reaction pathway is a [2+2] cycloaddition with alkenes to form substituted thietanes.

This process can be summarized in two key steps:

-

Ring-Opening: The 1,3-dithietane ring undergoes cleavage to generate two molecules of HFTA. This equilibrium can be shifted towards the monomeric HFTA by heating or by the use of a fluoride catalyst. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed to facilitate this process.[1][2]

-

[2+2] Cycloaddition: The in-situ generated HFTA acts as a powerful dienophile and reacts with a wide range of nucleophilic alkenes (e.g., vinyl amides, vinyl ethers) in a [2+2] cycloaddition manner to afford the corresponding thietane derivatives.[1][3]

The general reaction scheme is depicted below:

Caption: General reaction pathway for the formation of thietanes.

Data Presentation: Quantitative Overview of Reactivity

The following table summarizes the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with various N-vinyl nucleophiles, highlighting the reaction conditions and corresponding yields of the resulting thietane products.

| Nucleophile (N-Vinyl Compound) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Vinylacetamide | DMF | 70 | 16 | 69 | [4] |

| N-Vinylpyrrolidone | DMF | 70-80 | 2 | 86 | [4] |

| N-Vinylcaprolactam | DMF | 70 | 24 | 86 | [4] |

| N-Vinylcarbazole | DMF | 70 | 2 | 67 | [4] |

| N-Vinylimidazole | DMF | 25 | 48 | 50* | [4] |

*Note: The reaction with N-vinylimidazole yields a thione product instead of a thietane.[4]

Experimental Protocols

This section provides a detailed experimental protocol for a typical reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with an N-vinyl compound, based on the work of Ogurok et al.[4]

General Procedure for the Synthesis of 4-Amino-2,2-bis(trifluoromethyl)thietanes

Materials:

-

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

-

Corresponding N-vinyl compound (e.g., N-vinylpyrrolidone)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the N-vinyl compound (0.01–0.02 mol) in 15 mL of anhydrous DMF, add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (0.005–0.01 mol).

-

Stir the reaction mixture at the specified temperature (e.g., 70-80 °C) for the required duration (e.g., 2 hours for N-vinylpyrrolidone).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with 300 mL of deionized water and extract with hexane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (3 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from hexane or distillation to obtain the desired thietane.

Caption: A typical experimental workflow for thietane synthesis.

Reactivity with Other Nucleophiles

While the reactions with N-vinyl compounds are well-documented, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane also reacts with other nucleophiles, although detailed experimental protocols are less commonly reported.

-

Vinyl Ethers and Vinyl Sulfides: These compounds react similarly to vinyl amides to produce the corresponding 4-alkoxy- and 4-alkylthio-substituted thietanes. The reactions are often catalyzed by fluoride ions.[4]

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles, though the reaction may proceed through different pathways, potentially involving ring-opening and subsequent reaction with HFTA.

-

Amines and Thiols: Primary and secondary amines, as well as thiols, are expected to react with the in-situ generated HFTA, but the reactions can be complex and may not always lead to thietane formation.

-

Heterocycles: Electron-rich heterocyclic compounds such as indoles and imidazoles have been shown to react with 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, leading to a variety of products depending on the reaction conditions and the presence of a catalyst.[1]

Conclusion

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a valuable reagent for the synthesis of highly functionalized, fluorine-containing thietanes. Its reactivity is centered around the generation of hexafluorothioacetone, which undergoes efficient [2+2] cycloaddition reactions with a range of nucleophilic alkenes. The reactions are typically high-yielding and can be performed under relatively mild conditions. While the reactivity with N-vinyl compounds is well-established and provides a reliable route to 4-amino-substituted thietanes, further research is needed to fully explore and document the synthetic potential with other classes of nucleophiles. This guide provides a solid foundation for researchers and drug development professionals looking to utilize this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds | Semantic Scholar [semanticscholar.org]

- 4. BJOC - Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds [beilstein-journals.org]

In-depth Technical Guide: Thermal Stability and Decomposition of 2,2,4,4-Tetrafluoro-1,3-dithietane

An Examination of a Critical Fluorinated Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetrafluoro-1,3-dithietane, a unique fluorinated heterocyclic compound, holds potential in various scientific domains, including materials science and as a precursor in synthetic chemistry. Understanding its thermal stability and decomposition pathways is paramount for its safe handling, application, and the prediction of potential degradation products. This technical guide provides a comprehensive overview of the available knowledge on the thermal behavior of this compound, including its physical properties and a discussion of the anticipated, though not experimentally confirmed, decomposition mechanisms. Due to a lack of specific experimental studies on its thermal decomposition, this guide draws upon general principles of organic and fluorine chemistry to propose likely degradation pathways.

Introduction

This compound is a four-membered heterocyclic compound containing two sulfur atoms and two carbon atoms, with the latter being fully fluorinated. The presence of the strained dithietane ring and the highly electronegative fluorine atoms imparts distinct chemical and physical properties to the molecule. While its applications are still being explored, its structural motifs suggest potential use as a building block for more complex fluorinated molecules and polymers. A thorough understanding of its thermal limits is a critical prerequisite for any high-temperature applications or for assessing its long-term stability under various storage conditions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for the design of experimental setups involving this compound.

| Property | Value |

| Molecular Formula | C₂F₄S₂ |

| Molecular Weight | 164.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 47-49 °C |

| Melting Point | Not reported |

| Density | 1.6 g/cm³ |

Table 1: Physical and Chemical Properties of this compound.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), the thermal decomposition of this compound can be postulated based on the known chemistry of similar structures. The high bond strength of the C-F bond suggests that C-S and C-C bond cleavage are more likely to be the initial steps in the thermal degradation process.

Two primary decomposition pathways are proposed:

-

Pathway A: Cycloreversion. The four-membered ring of 1,3-dithietane is strained and susceptible to cycloreversion upon heating. This pathway would involve the cleavage of two opposing C-S bonds, leading to the formation of two molecules of thioformaldehyde, CF₂S. This highly reactive intermediate would likely undergo further reactions, such as polymerization or decomposition.

-

Pathway B: Radical-mediated Decomposition. At elevated temperatures, homolytic cleavage of a C-S bond could initiate a radical chain reaction. This would generate a diradical intermediate which could then undergo further fragmentation, potentially leading to the formation of various smaller fluorinated and sulfur-containing species.

The logical relationship of these postulated pathways is visualized in the diagram below.

Caption: Postulated thermal decomposition pathways of this compound.

Proposed Experimental Protocols for Elucidation of Thermal Stability

To definitively determine the thermal stability and decomposition products of this compound, a series of well-defined experiments are required. The following protocols outline the key methodologies that should be employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the decomposition temperatures.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or copper DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition) are identified and the corresponding temperatures and enthalpies are calculated.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

-

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer.

-

The sample is rapidly heated to a specific pyrolysis temperature (determined from TGA results) in an inert atmosphere.

-

The resulting volatile fragments are separated by the gas chromatography column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structures of the decomposition products by comparison with spectral libraries and known fragmentation patterns.

-

The workflow for these proposed experiments is illustrated in the diagram below.

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Conclusion and Future Outlook

While the thermal stability and decomposition of this compound have not yet been experimentally detailed in the scientific literature, this guide provides a foundational understanding based on its chemical structure and the behavior of related compounds. The proposed decomposition pathways, centered on cycloreversion and radical-mediated processes, offer a starting point for future investigations. The outlined experimental protocols provide a clear roadmap for researchers to systematically and rigorously characterize the thermal properties of this intriguing fluorinated heterocycle. The data generated from such studies will be invaluable for ensuring its safe handling, for its potential application in materials science and synthetic chemistry, and for expanding our fundamental understanding of the thermal behavior of fluorinated organic compounds.

An In-depth Technical Guide to the Discovery and History of 2,2,4,4-Tetrafluoro-1,3-dithietane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-1,3-dithietane, a fluorinated heterocyclic compound, holds a unique position in synthetic chemistry. It is a stable, colorless liquid at room temperature and serves as a convenient precursor to the highly reactive thiocarbonyl fluoride (F₂C=S), a valuable intermediate in the synthesis of various organofluorine compounds. This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important reagent, tailored for a technical audience in research and development.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the study of thiocarbonyl compounds. The initial challenge for chemists was the isolation and characterization of the monomeric thiocarbonyl fluoride, which is a gas at room temperature and prone to dimerization.

In the early 1960s, significant advancements in the field of organofluorine chemistry paved the way for the synthesis and understanding of this novel dithietane. The seminal work of Krespan and Langkammerer at DuPont in 1962 stands as a landmark in the discovery of this compound. Their research focused on the reactions of tetrafluoroethylene (TFE) with various reagents, including elemental sulfur. They discovered that the high-temperature reaction between TFE and sulfur vapor yielded the stable dimer, this compound.

A few years later, in 1965, Middleton and his colleagues, also at DuPont, published a comprehensive study on fluorothiocarbonyl compounds, further elucidating the chemistry of thiocarbonyl fluoride and its dimer.[1] Their work provided alternative synthetic routes and a deeper understanding of the monomer-dimer equilibrium.

These pioneering studies established this compound as a key player in organofluorine synthesis, offering a manageable source of the otherwise elusive thiocarbonyl fluoride.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

From Tetrafluoroethylene and Sulfur

This is the original and a widely used method for the industrial-scale production of this compound.

Reaction:

Description:

The reaction involves passing tetrafluoroethylene gas through a heated tube containing sulfur vapor. The high temperature facilitates the reaction between the two elements, leading to the formation of the dithietane.

Experimental Protocol:

A detailed experimental protocol based on the work of Krespan and Langkammerer is as follows:

-

A quartz tube is packed with sulfur and heated to a temperature of 400-500 °C.

-

Tetrafluoroethylene gas is passed through the heated tube.

-

The product mixture is passed through a series of cold traps to condense the desired this compound.

-

The crude product is then purified by distillation.

Quantitative Data:

| Parameter | Value |

| Reaction Temperature | 400-500 °C |

| Yield | Moderate to good |

From the Pyrolysis of Thiocarbonyl Fluoride Precursors

Various compounds can be pyrolyzed to generate thiocarbonyl fluoride, which then dimerizes to form this compound.

a) Pyrolysis of Bis(trifluoromethyl)sulfide Tetrasulfide:

Reaction:

b) Pyrolysis of Mercury Bis(trifluoromethanethiolate):

Reaction:

Experimental Protocol (General):

-

The precursor compound is placed in a pyrolysis apparatus.

-

The apparatus is heated to the required decomposition temperature under a controlled atmosphere (e.g., nitrogen).

-

The volatile products, including thiocarbonyl fluoride, are passed through a cold trap to induce dimerization and collect the this compound.

-

The product is purified by distillation.

Quantitative Data:

| Precursor | Pyrolysis Temperature (°C) | Yield of Dimer |

| (CF₃S)₂S₄ | 500-600 | Good |

| Hg(SCF₃)₂ | 150-200 | High |

From Thiophosgene Analogs

While not the primary route to the tetrafluoro derivative, the chemistry of thiophosgene dimerization provides a conceptual basis. The fluorinated analog, thiocarbonyl fluoride, behaves similarly.

Data Presentation

Table 1: Summary of Key Synthetic Routes for this compound

| Synthetic Route | Reactants | Key Conditions | Reported Yield | Key Researchers |

| Direct Synthesis | Tetrafluoroethylene, Sulfur | 400-500 °C, Flow reactor | Moderate to Good | Krespan, Langkammerer |

| Pyrolysis | Bis(trifluoromethyl)sulfide Tetrasulfide | 500-600 °C | Good | N/A |

| Pyrolysis | Mercury Bis(trifluoromethanethiolate) | 150-200 °C | High | Middleton, Howard, Sharkey[1] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Logical relationship of the discovery and key synthetic routes to this compound.

Caption: Experimental workflow for the synthesis of this compound from TFE and sulfur.

Safety Considerations

The synthesis of this compound involves hazardous materials and conditions that require strict safety protocols.

-

Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas, especially in the presence of air or at elevated pressures and temperatures. It can also polymerize violently. All manipulations should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment must be used.

-

Thiocarbonyl Fluoride: This intermediate is a toxic and reactive gas. In situ generation and immediate consumption are the preferred methods to handle this hazardous substance.

-

High Temperatures: The synthesis often requires high temperatures, necessitating the use of appropriate heating equipment and safety shielding.

-

Pressure: Reactions involving gases at high temperatures can lead to significant pressure buildup. Pressure relief systems and robust reaction vessels are essential.

Personnel should be equipped with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. A thorough understanding of the potential hazards and emergency procedures is crucial before undertaking any of these synthetic procedures.

Conclusion

The discovery of this compound was a significant milestone in organofluorine chemistry, providing a stable and convenient source for the versatile reagent, thiocarbonyl fluoride. The pioneering work of chemists at DuPont laid the foundation for its synthesis and application. Understanding the historical context and the detailed synthetic methodologies is crucial for contemporary researchers leveraging this compound in the development of novel pharmaceuticals and advanced materials. The synthetic routes outlined in this guide, along with the associated data and safety considerations, provide a solid foundation for its safe and efficient preparation in a laboratory setting.

References

solubility of 2,2,4,4-tetrafluoro-1,3-dithietane in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2,4,4-Tetrafluoro-1,3-dithietane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dimer of thiophosgene, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the difluoromethylene group. Its reactivity and utility in the synthesis of complex fluorinated molecules necessitate a thorough understanding of its physical properties, among which solubility is paramount for reaction setup, optimization, and purification processes. This technical guide provides a summary of the available information on the solubility of this compound in common organic solvents.

Physicochemical Properties and Solubility Profile

This compound is a volatile solid with a boiling point of 73-74 °C and a melting point of approximately 25 °C. Structurally, it is a nonpolar molecule due to the symmetrical arrangement of the highly electronegative fluorine atoms and the sulfur atoms in its four-membered ring. This nonpolar character is the primary determinant of its solubility behavior.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in nonpolar and weakly polar aprotic organic solvents. Conversely, its solubility is anticipated to be low in highly polar and protic solvents such as water and lower alcohols.

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in a range of organic solvents. The existing scientific literature primarily focuses on its synthetic applications rather than a detailed characterization of its physical properties. However, qualitative descriptions of its solubility can be inferred from various reported reaction conditions.

The compound is frequently used in reactions conducted in a variety of common aprotic organic solvents, suggesting at least moderate to good solubility in these media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aprotic, Nonpolar | Hexanes, Toluene, Benzene | High | Similar nonpolar character. |

| Aprotic, Weakly Polar | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | High | Favorable interactions with the weakly polar solvent molecules. |

| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | Increasing polarity of the solvent likely reduces solubility. |

| Protic, Polar | Methanol, Ethanol, Water | Very Low to Insoluble | Strong hydrogen bonding in protic solvents disfavors dissolution of the nonpolar solute. |

Experimental Protocol: General Method for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the literature, a standard method for determining the solubility of a solid compound in a solvent can be applied. The following is a generalized gravimetric protocol.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Scintillation vials with caps

-

Constant temperature bath (e.g., water bath)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vortex mixer

-

Nitrogen or vacuum line for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer periodically and allow it to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation. The presence of undissolved solid at the bottom of the vial is necessary to confirm saturation.

-

-

Sample Collection:

-

After equilibration, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed vial. Record the exact volume.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility as described in the protocol above.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

Methodological & Application

Application Notes and Protocols: 2,2,4,4-Tetrafluoro-1,3-dithietane in [2+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-1,3-dithietane, a dimer of hexafluorothioacetone (HFTA), is a versatile reagent for the synthesis of fluorinated four-membered sulfur-containing heterocycles. These thietane derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and lipophilicity. This document provides detailed application notes and protocols for the use of this compound in [2+2] cycloaddition reactions with various unsaturated substrates. The reactions can be performed under thermal conditions or with fluoride ion catalysis, offering flexibility in synthetic design.

Reaction Mechanism

The [2+2] cycloaddition reaction proceeds through the in situ generation of the highly reactive hexafluorothioacetone (HFTA) from its dimer, this compound. HFTA then undergoes a cycloaddition with an alkene to form the corresponding 2,2-bis(trifluoromethyl)thietane.

General reaction mechanism for the [2+2] cycloaddition.

Experimental Protocols

Two primary methods for the [2+2] cycloaddition are presented: a thermal (uncatalyzed) method and a cesium fluoride (CsF) catalyzed method.

Protocol 1: Thermal [2+2] Cycloaddition with N-Vinylamides (Uncatalyzed)

This protocol is a general procedure for the reaction of this compound with N-vinylamides in the absence of a catalyst at elevated temperatures.[1]

Materials:

-

This compound

-

N-vinylamide substrate (e.g., N-vinylacetamide)

-

Anhydrous polar solvent (e.g., DMF or DMSO)

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a solution of the N-vinylamide (0.01–0.02 mol) in 15 mL of an anhydrous polar solvent (DMF or DMSO) in a round-bottom flask, add 0.005–0.01 mol of this compound.

-

Stir the reaction mixture at the temperature and for the duration specified for the particular substrate (see Table 1).

-

Upon completion, cool the reaction mixture to room temperature and dilute with 300 mL of deionized water.

-

Extract the aqueous mixture with hexane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (3 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the residue by crystallization from hexane or distillation to yield the 4-amino-2,2-bis(trifluoromethyl)thietane product.

Experimental workflow for the thermal [2+2] cycloaddition.

Protocol 2: CsF-Catalyzed [2+2] Cycloaddition with Vinyl Ethers

This protocol describes a representative procedure for the cesium fluoride-catalyzed reaction of this compound with vinyl ethers.

Materials:

-

This compound

-

Vinyl ether substrate (e.g., ethyl vinyl ether)

-

Anhydrous Cesium Fluoride (CsF)

-

Anhydrous Dimethylformamide (DMF)

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Inside a glove box, charge a dry three-necked round-bottomed flask with 0.5–1.0 g of dry CsF.

-

Remove the flask from the glove box and equip it with a stirrer, dropping funnel, and nitrogen inlet.

-

Add 100 mL of dry DMF to the flask.

-

Add a solution of this compound (0.05 mol) in 20 mL of dry DMF dropwise to the stirred suspension of CsF in DMF.

-

After the addition is complete, add the vinyl ether (0.05 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Dilute the reaction mixture with 500 mL of deionized water.

-

Extract the aqueous mixture with hexane (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (3 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the residue by distillation to afford the 2,2-bis(trifluoromethyl)-4-alkoxythietane product.

Data Presentation

The following tables summarize the reaction conditions and yields for the [2+2] cycloaddition of this compound with various substrates.

Table 1: Thermal [2+2] Cycloaddition of this compound with N-Vinyl Compounds [1]

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-Vinyl-2-pyrrolidone | DMF | 70 | 72 | 1-(2,2-Bis(trifluoromethyl)thietan-4-yl)pyrrolidin-2-one | 47 |

| N-Vinylcaprolactam | DMF | 70 | 72 | 1-(2,2-Bis(trifluoromethyl)thietan-4-yl)azepan-2-one | 53 |

| N-Vinylacetamide | DMSO | 70 | 24 | N-(2,2-Bis(trifluoromethyl)thietan-4-yl)acetamide | 86 |

| N-Vinyl-N-methylacetamide | DMSO | 70 | 24 | N-(2,2-Bis(trifluoromethyl)thietan-4-yl)-N-methylacetamide | 75 |

| N-Vinylcarbazole | DMF | 70 | 2 | 9-(2,2-Bis(trifluoromethyl)thietan-4-yl)-9H-carbazole | 67 |

Table 2: CsF-Catalyzed [2+2] Cycloaddition of this compound with Vinyl Ethers

| Substrate | Catalyst | Solvent | Product | Yield (%) |

| Ethyl vinyl ether | CsF | DMF | 4-Ethoxy-2,2-bis(trifluoromethyl)thietane | 8-91 |

| Butyl vinyl ether | CsF | DMF | 4-Butoxy-2,2-bis(trifluoromethyl)thietane | 8-91 |

| tert-Butyl vinyl ether | CsF | DMF | 4-(tert-Butoxy)-2,2-bis(trifluoromethyl)thietane | 8-91 |

Note: The wide range in reported yields for the catalyzed reaction may depend on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Discovery

The synthesis of fluorinated thietanes via this [2+2] cycloaddition methodology provides access to a class of compounds with potential applications in drug discovery. The introduction of the gem-bis(trifluoromethyl) group can significantly alter the physicochemical properties of a molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. These fluorinated building blocks can be further elaborated to generate diverse libraries of compounds for screening in various therapeutic areas. The thietane ring itself is a bioisostere of other four-membered rings and can be used to modulate the three-dimensional structure of drug candidates.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2,2,4,4-Tetrafluoro-1,3-dithietane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fluorinated heterocycles utilizing 2,2,4,4-tetrafluoro-1,3-dithietane. This versatile reagent serves as a precursor to the highly reactive hexafluorothioacetone (HFTA), enabling access to a range of valuable fluorine-containing scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction

This compound is a dimeric form of hexafluorothioacetone (HFTA) and is a key reagent in organofluorine chemistry. Its utility lies in its ability to generate HFTA in situ, which can then participate in various cycloaddition and nucleophilic addition reactions. These reactions provide efficient routes to four-, five-, and six-membered fluorinated heterocycles, as well as for the introduction of the valuable hexafluoroisopropylthio moiety onto various molecular frameworks.

I. Synthesis of Fluorinated Thietanes via [2+2] Cycloaddition

This compound reacts with a variety of electron-rich alkenes, such as N-vinylamides and N-vinylcarbazole, to afford 4-amino-2,2-bis(trifluoromethyl)thietanes through a [2+2] cycloaddition mechanism. These reactions can be performed with or without a catalyst, typically in polar aprotic solvents.[1]

A. Uncatalyzed [2+2] Cycloaddition with N-Vinyl Compounds

This protocol describes the direct reaction of this compound with N-vinyl compounds in a polar solvent.

Experimental Protocol:

-

To a solution of the corresponding N-vinyl compound (0.01–0.02 mol) in 15 mL of a polar solvent (e.g., DMF, DMSO), add this compound (0.005–0.01 mol).

-

Stir the reaction mixture for the time and at the temperature indicated in Table 1.

-

Upon completion, dilute the reaction mixture with water (300 mL) and extract with hexane (3 x 50 mL).

-

Combine the organic layers, wash with water (3 x 200 mL), and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by crystallization from hexane or distillation to afford the desired thietane.[1]

Quantitative Data for Uncatalyzed [2+2] Cycloaddition:

| Entry | N-Vinyl Compound | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Vinylacetamide | DMF | 70 | 72 | 47 |

| 2 | N-Vinylbenzamide | DMF | 70 | 24 | 52 |

| 3 | N-Vinylpyrrolidinone | DMF | 70 | 48 | 86 |

| 4 | N-Vinylcaprolactam | DMF | 70 | 48 | 75 |

| 5 | N-Vinylcarbazole | DMF | 70 | 2 | 67[1] |

Table 1: Synthesis of fluorinated thietanes from this compound and various N-vinyl compounds.[1]

Caption: Experimental workflow for the synthesis of fluorinated thietanes.

II. Synthesis of Fluorinated Six-Membered Heterocycles via [4+2] Cycloaddition

In the presence of a catalyst such as cesium fluoride (CsF), this compound generates hexafluorothioacetone in situ, which can then act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered sulfur-containing heterocycles.[2]

A. CsF-Catalyzed [4+2] Cycloaddition with Dienes

This protocol outlines the synthesis of fluorinated thiopyran derivatives from conjugated dienes.

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere, add cesium fluoride (catalytic amount) and the conjugated diene in a suitable dry solvent (e.g., DMF).

-

Add this compound to the mixture.

-

After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Logical Relationship for [4+2] Cycloaddition:

Caption: Reaction pathway for the synthesis of six-membered heterocycles.

III. Synthesis of 3-Hexafluoroisopropylthioindoles

This compound can be utilized to introduce the hexafluoroisopropylthio [-SCH(CF₃)₂] group onto the C3 position of indoles. This reaction is typically catalyzed by a fluoride source like cesium fluoride.[3]

A. CsF-Catalyzed Synthesis of 3-Hexafluoroisopropylthioindoles

This protocol details the procedure for the direct C-H functionalization of indoles.

Experimental Protocol:

-

To a mixture of the indole and a catalytic amount of cesium fluoride (CsF) in a suitable solvent (e.g., DMF), add this compound.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-hexafluoroisopropylthioindole.[3]

Note: In the absence of a catalyst, the reaction of indoles with this compound can lead to the formation of a product bearing a -C(CF₃)₂S₂CH(CF₃)₂ group at the 3-position.[3]

Signaling Pathway for Indole Functionalization:

Caption: Proposed pathway for the synthesis of 3-hexafluoroisopropylthioindoles.

IV. Synthesis of 1,3-Dihydro-1-alkyl-3-(hexafluoroisopropyl)-2H-imidazole-2-thiones

The reaction of 1-alkyl or 1-aryl-imidazoles with this compound in polar solvents leads to the formation of 1,3-dihydro-1-alkyl(aryl)-3-(hexafluoro-iso-propyl)-2H-imidazole-2-thiones.[2]

A. Synthesis of Imidazole-2-thiones

This protocol describes the synthesis of substituted imidazole-2-thiones.

Experimental Protocol:

-

Dissolve the 1-substituted imidazole in a polar solvent such as DMF or DMSO.

-

Add this compound to the solution.

-

Stir the reaction mixture at ambient temperature for 1-alkylimidazoles or at an elevated temperature for 1-aryl- and 1-fluoroalkylimidazoles.

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.

-